1-(4'-bromobiphenyl-4-yl)-1H-pyrazole
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Overview
Description
1-(4’-Bromobiphenyl-4-yl)-1H-pyrazole is an organic compound that features a biphenyl structure with a bromine atom at the 4’ position and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-bromobiphenyl-4-yl)-1H-pyrazole typically involves the following steps:
Bromination of Biphenyl: The starting material, biphenyl, is brominated to produce 4-bromobiphenyl. This reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum chloride.
Formation of Pyrazole Ring: The 4-bromobiphenyl is then reacted with hydrazine and an appropriate aldehyde or ketone to form the pyrazole ring. This step often requires heating and the use of a solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of 1-(4’-bromobiphenyl-4-yl)-1H-pyrazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(4’-Bromobiphenyl-4-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted biphenyl-pyrazole derivatives.
Oxidation Products: Oxidized forms of the pyrazole ring or the biphenyl structure.
Reduction Products: Reduced forms of the pyrazole ring or the biphenyl structure.
Scientific Research Applications
1-(4’-Bromobiphenyl-4-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-(4’-bromobiphenyl-4-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can act as a pharmacophore, binding to active sites and influencing biological pathways.
Comparison with Similar Compounds
4’-Bromobiphenyl-4-yl triflate: Similar in structure but with a triflate group instead of a pyrazole ring.
4-Bromobiphenyl: Lacks the pyrazole ring, making it less versatile in certain applications.
1-(4’-Chlorobiphenyl-4-yl)-1H-pyrazole: Similar structure with a chlorine atom instead of bromine, which may affect its reactivity and applications.
Uniqueness: 1-(4’-Bromobiphenyl-4-yl)-1H-pyrazole is unique due to the presence of both the bromobiphenyl and pyrazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H11BrN2 |
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Molecular Weight |
299.16 g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)phenyl]pyrazole |
InChI |
InChI=1S/C15H11BrN2/c16-14-6-2-12(3-7-14)13-4-8-15(9-5-13)18-11-1-10-17-18/h1-11H |
InChI Key |
PHPYYCFGGXTQNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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